molecular formula C9H22Cl2N2O B12336345 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B12336345
M. Wt: 245.19 g/mol
InChI Key: VDSLMRYLAHNOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O. It is primarily used for research purposes and is not intended for clinical or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 5-ethyl-2-methylmorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
  • 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
  • 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of both ethyl and methyl groups on the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

2-(5-ethyl-2-methylmorpholin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-3-9-7-12-8(2)6-11(9)5-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H

InChI Key

VDSLMRYLAHNOSK-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1CCN)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.